molecular formula C6H5Br2N3O B13678963 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

Cat. No.: B13678963
M. Wt: 294.93 g/mol
InChI Key: HYEKDHITMZVXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one (CAS 2889453-14-7) is a brominated heterocyclic compound with a molecular formula of C6H5Br2N3O and a molecular weight of 294.93 g/mol . Its structure features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system containing multiple nitrogen atoms . This specific compound is part of the imidazopyrazine chemical class, which has demonstrated significant research value in medicinal chemistry. For instance, certain imidazopyrazine derivatives have been investigated for their antiviral properties and are the subject of patents related to the treatment of infections such as Hepatitis C virus (HCV) . The presence of two bromine atoms on the heterocyclic scaffold makes this compound a versatile and reactive synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions. This allows researchers to create a diverse library of novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs. The compound is offered exclusively for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C6H5Br2N3O

Molecular Weight

294.93 g/mol

IUPAC Name

2,3-dibromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C6H5Br2N3O/c7-3-4(8)11-2-1-9-6(12)5(11)10-3/h1-2H2,(H,9,12)

InChI Key

HYEKDHITMZVXOW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C(=O)N1)Br)Br

Origin of Product

United States

Preparation Methods

Cyclization to Form the Imidazo[1,2-a]pyrazin-8-one Core

A key step in the synthesis is the formation of the fused imidazo-pyrazine ring system. According to Sugiura et al. (1970), cyclization of pyrazyl-glycine derivatives or their esters under basic conditions (e.g., sodium alkoxide) effectively yields imidazo[1,2-a]pyrazin-8-ones. This method improves upon earlier acidic cyclization approaches by providing better yields and milder conditions.

  • Starting materials: 2-aminopyrazines or 2-chloropyrazines.
  • Intermediate formation: Pyrazyl-glycine derivatives (amides or esters).
  • Cyclization: Treatment with sodium alkoxide to close the ring and form the imidazo[1,2-a]pyrazinone scaffold.

This approach is advantageous for synthesizing the core structure with high regioselectivity and functional group tolerance.

Alternative Synthetic Routes and Catalytic Methods

Recent advances include palladium-catalyzed intramolecular oxidative annulation reactions that facilitate the construction of polyheterocyclic systems similar to imidazo[1,2-a]pyrazines. These methods utilize C–H activation and cross-coupling strategies to build complex ring systems with high efficiency.

  • Catalysts: Pd(OAc)2 with silver acetate as oxidant.
  • Reaction conditions: DMF solvent, protic additives (AcOH), temperatures around 120 °C.
  • Advantages: Access to six- and seven-membered fused heterocycles, tolerance to various substituents, and potential for scale-up.

While these methods have been applied to related imidazo-pyrazine derivatives, adaptation for dibromo-substituted compounds requires further exploration.

Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of pyrazyl-glycine derivatives From 2-aminopyrazines, glyoxal derivatives, amino esters Precursors for cyclization
2 Cyclization to imidazo[1,2-a]pyrazin-8-one Sodium alkoxide in alcoholic solvents Efficient ring closure, mild conditions
3 Selective dibromination Bromine or NBS in inert solvents, low temp Introduction of bromines at 2,3-positions
4 Optional Pd-catalyzed annulation Pd(OAc)2, AgOAc, AcOH, DMF, 120 °C Alternative ring construction for analogues

Research Findings and Optimization Notes

  • The cyclization step is sensitive to the nature of the substituents on the pyrazine ring; esters cyclize more cleanly than amides under basic conditions.
  • Bromination requires careful control to avoid polybromination or ring degradation; slow addition of bromine and temperature control are critical.
  • Pd-catalyzed methods provide a versatile platform for constructing related heterocycles but may require ligand and condition optimization for dibromo derivatives.
  • Incorporation of chiral amino esters during synthesis allows for stereochemical control in substituted derivatives, expanding the compound's utility.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups replacing the bromine atoms .

Scientific Research Applications

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Brominated Derivatives

Brominated analogs differ in substitution patterns and physicochemical properties:

Compound Name CAS No. Substituents Molecular Formula Key Properties Applications
2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one 2889453-14-7 2-Br, 3-Br C₆H₆Br₂N₃O Density: 2.57 g/cm³; pKa: 12.77 Intermediate in medicinal chemistry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 87597-26-0 3-Br, HCl salt C₆H₈BrN₃·HCl Higher aqueous solubility due to HCl salt Potential kinase inhibitor scaffold
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine 1208082-91-0 6-Br, 8-Br, 2-CH₃ C₇H₆Br₂N₃ Fully aromatic; methyl group enhances lipophilicity Electrophilic halogenation studies
5,8-Dibromoimidazo[1,2-a]pyrazine 957344-74-0 5-Br, 8-Br C₆H₃Br₂N₃ Planar structure with dual bromination Suzuki-Miyaura coupling precursor

Key Observations :

  • Bromine positioning (e.g., 2,3 vs. 5,8) alters electronic distribution and reactivity.
  • Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro) exhibit reduced aromaticity, impacting conjugation and solubility .

Alkyl-Substituted Derivatives

Alkyl substituents modulate solubility and metabolic stability:

Compound Name CAS No. Substituents Molecular Formula Key Properties Applications
7-Ethyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one 689297-96-9 7-CH₂CH₃ C₈H₁₁N₃O Molecular weight: 165.19 Lead optimization in drug discovery
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one 740082-70-6 None C₆H₇N₃O Base structure; minimal steric hindrance Core scaffold for functionalization

Key Observations :

  • Ethyl and methyl groups improve lipophilicity, enhancing membrane permeability in drug candidates .
  • Unsubstituted analogs (e.g., CAS 740082-70-6) serve as starting materials for halogenation or cross-coupling .

Functionalized Derivatives (Esters, Protected Amines)

Functional groups expand synthetic utility:

Compound Name Substituents Molecular Formula Key Properties Applications
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate 6-Br, 3-COOEt C₉H₉BrN₃O₂ Ester group enables hydrolysis to carboxylic acid Prodrug design
7-Boc-3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine 3-Br, 7-Boc C₁₂H₁₆BrN₃O₂ Boc protection enhances stability during synthesis Peptide coupling intermediates

Key Observations :

  • Ester and Boc groups facilitate controlled functionalization, critical for multi-step syntheses .

Pharmacologically Active Analogs

Complex derivatives highlight medicinal chemistry applications:

Compound Name CAS No. Substituents Molecular Formula Key Properties Applications
AZD-0364 2097416-76-5 Difluorobenzyl, methoxymethyl, pyrimidinyl C₂₄H₂₄F₂N₈O₂ Molecular weight: 494.50; ERK inhibitor Oncology (e.g., MAPK pathway targeting)
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide N/A HBr salt C₆H₈BrN₃O Discontinued due to stability issues Historical research use

Key Observations :

  • AZD-0364 demonstrates how the imidazo[1,2-a]pyrazine core can be tailored for kinase inhibition .
  • Hydrobromide salts (e.g., discontinued CAS 740082-70-6 derivative) face challenges in long-term storage .

Biological Activity

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one (CAS No. 2889453-14-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₅Br₂N₃O
  • Molecular Weight : 294.93 g/mol

The compound features a unique imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of imidazo[1,2-a]pyrazine to evaluate their biological potential. For instance, a study published in July 2022 synthesized novel derivatives and evaluated them as cyclin-dependent kinase (CDK) inhibitors. The results indicated that certain derivatives exhibited potent inhibitory activity against CDK9, which is critical in cancer cell proliferation .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of imidazo[1,2-a]pyrazine can inhibit the proliferation of various cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)
3cMCF76.66
3cHCT1166.66
3cK6526.66

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective anticancer agent .

Antiviral Activity

In addition to its anticancer properties, certain derivatives have shown antiviral activity. A specific derivative demonstrated significant anti-coronaviral activity against human coronavirus 229E with an IC₅₀ value of 56.96 µM and a selectivity index of 7.14 . This suggests that the compound may have implications in treating viral infections.

Case Studies and Research Findings

  • CDK9 Inhibition :
    • A study synthesized derivatives that were evaluated for their ability to inhibit CDK9.
    • The most potent derivative had an IC₅₀ of 0.16 µM against CDK9 and demonstrated significant cytotoxicity across multiple cancer cell lines .
  • Antiviral Screening :
    • Selected derivatives were tested for their antiviral properties against coronaviruses.
    • The results indicated promising activity, warranting further investigation into their mechanism of action .

Q & A

Q. What are the established synthetic routes for 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and cyclization. A common approach involves:

Bromination : Reacting imidazo[1,2-a]pyrazine precursors with brominating agents (e.g., NBS or Br₂) under controlled temperature (0–25°C) to avoid over-bromination.

Cyclization : Using reflux conditions in polar aprotic solvents (e.g., DMF or THF) with catalysts like NaH or K₂CO₃ to promote ring closure .
Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for precursor-to-bromine) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or crystallization ensures >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structure using deuterated DMSO or CDCl₃. Key signals include imidazole protons (δ 7.2–8.5 ppm) and pyrazine carbons (δ 120–140 ppm). Artifacts from residual solvents are minimized by vacuum drying .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 276.92) and isotopic patterns for bromine (1:1 ratio for Br²⁸¹/⁷⁹) .
  • IR : Detect C-Br stretches (~500–600 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility is enhanced in DMSO or ethanol (5–10 mg/mL), but aqueous solubility is limited (<0.1 mg/mL). Stability assays (pH 7.4, 37°C) show <5% degradation over 24 hours. For cell-based studies, use fresh stock solutions to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?

  • Methodological Answer : Chiral separation is achieved via Supercritical Fluid Chromatography (SFC) using cellulose-based columns (e.g., CHIRALCEL OD-H) with CO₂/MeOH mobile phases. For example, resolving (±)-isomers of a triazolo-pyrazinone derivative achieved >99% enantiomeric excess (ee) with a 70:30 CO₂/MeOH ratio . Reaction conditions (e.g., chiral catalysts like BINAP) during synthesis can also enhance stereoselectivity .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
  • Enzyme Inhibition : Use identical acetylcholinesterase sources (e.g., human recombinant vs. bovine erythrocyte) and substrate concentrations (e.g., 0.5 mM acetylthiocholine) .
  • Cell Viability : Normalize data to controls (e.g., MTT assay with 1% DMSO vehicle) and replicate across ≥3 independent experiments .
  • Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to identify outliers .

Q. What strategies are employed to study structure-activity relationships (SAR) for imidazo[1,2-a]pyrazinone derivatives?

  • Methodological Answer : SAR studies involve systematic modifications:

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance binding affinity (e.g., 2-nitro derivatives showed 10× lower IC₅₀ in antitubercular assays) .

Ring Expansion : Replace pyrazine with pyrimidine to alter pharmacokinetics (e.g., triazolo[4,3-a]pyrazinones exhibit improved CNS penetration) .

Biological Assays : Compare IC₅₀ values across analogs using dose-response curves (e.g., 3-substituted derivatives in acetylcholinesterase inhibition) .

Q. How is computational chemistry applied to predict the reactivity of brominated imidazo-pyrazinones?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 bromine as a nucleophilic target) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., P2X7 receptors; ΔG < −8 kcal/mol indicates strong affinity) .
  • ADMET Prediction : Software like SwissADME forecasts logP (∼2.5) and BBB permeability for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.